molecular formula C13H16ClNO3 B6644888 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid

Cat. No. B6644888
M. Wt: 269.72 g/mol
InChI Key: ZUGSWZZTZXZQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. CMPA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX enzymes, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and inflammation. 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immunity.

Advantages and Limitations for Lab Experiments

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been extensively studied, and its pharmacological effects are well characterized. However, there are also some limitations to the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to have low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One potential direction is the development of novel synthetic analogs of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in combination with other drugs for the treatment of inflammatory diseases and cancer could be explored. Finally, the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in animal models of disease could be further investigated to determine its potential therapeutic applications.

Synthesis Methods

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized through a multistep process starting from 3-chloro-2-methylbenzoic acid. The synthesis involves the reaction of 3-chloro-2-methylbenzoic acid with isobutyl chloroformate to form an intermediate which is then reacted with N-(tert-butoxycarbonyl)-glycine methyl ester. The final step involves the removal of the protecting groups to yield 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid.

Scientific Research Applications

2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to cause inflammation. 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(3-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)10-5-4-6-11(14)9(10)3/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGSWZZTZXZQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.